スクシンイミジル-フェニルアラニン-ロイシン-フェニルアラニン-4-メトキシベンゾイル-アミド

説明

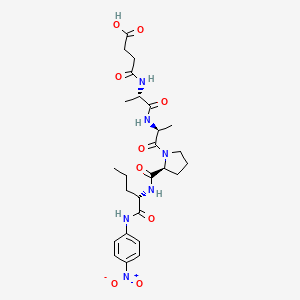

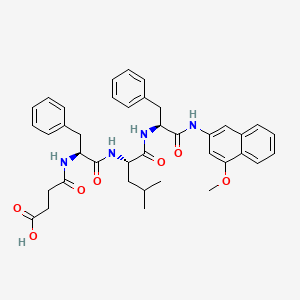

Suc-Phe-Leu-Phe-4MbNA is a fluorescent peptide substrate . It is a substrate for chymotrypsin and Lon proteases as E.coli protease La . The molecular weight of Suc-Phe-Leu-Phe-4MbNA is 680.79 and its formula is C39H44N4O7 .

Molecular Structure Analysis

The molecular structure of Suc-Phe-Leu-Phe-4MbNA is complex, and detailed structural analysis would require specialized tools such as PepDraw . Unfortunately, the specific structural details of Suc-Phe-Leu-Phe-4MbNA are not provided in the retrieved sources.Chemical Reactions Analysis

Suc-Phe-Leu-Phe-4MbNA is known to be a substrate for chymotrypsin and Lon proteases . The enzymatic activity of Lon protease toward Suc-Phe-Leu-Phe-4MbNA has been measured in previous studies .科学的研究の応用

プロテアーゼ活性研究

スクシンイミジル-フェニルアラニン-ロイシン-フェニルアラニン-4-メトキシベンゾイル-アミド: は、プロテアーゼ活性の研究、特に大腸菌由来のATP依存性ロンプロテアーゼなどのプロテアーゼの特異性とメカニズムの解明に使用されます。 このプロテアーゼは、ATPの存在下で特定のペプチド結合を切断することが知られており、スクシンイミジル-フェニルアラニン-ロイシン-フェニルアラニン-4-メトキシベンゾイル-アミドなどの基質との相互作用を調べることで、細胞内におけるタンパク質品質管理と生理的プロセスの調節についての洞察を得ることができます .

ペプチド自己集合

この化合物は、ナノ医療アプリケーションの開発に不可欠なプロセスであるペプチドの自己集合において重要な役割を果たします。 化合物の構造の一部であるフェニルアラニン-フェニルアラニンモチーフは、ナノ構造とハイドロゲルの形成を促進します。 これらの自己集合構造は、ドラッグデリバリーシステム、バイオマテリアル、および新規治療アプローチにおける可能性が探求されています .

将来の方向性

Peptides like Suc-Phe-Leu-Phe-4MbNA have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif, which is present in Suc-Phe-Leu-Phe-4MbNA, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This holds substantial promise for the creation of the next generation nanomedicines .

作用機序

Target of Action

Suc-Phe-Leu-Phe-4MbNA is a fluorescent peptide substrate that primarily targets chymotrypsin and Lon proteases . These enzymes play crucial roles in various biological processes. Chymotrypsin is a digestive enzyme that aids in the breakdown of proteins in the digestive system. Lon protease, on the other hand, is an ATP-dependent protease that degrades abnormal proteins and short-lived regulatory proteins, contributing to the quality control of intracellular proteins .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes. In the presence of ATP, Lon protease cleaves the peptide bonds of the substrate . The specific interaction between Suc-Phe-Leu-Phe-4MbNA and these enzymes allows for the monitoring of their activity.

Biochemical Pathways

The primary biochemical pathway involved in the action of Suc-Phe-Leu-Phe-4MbNA is protein degradation. This process is crucial for maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of certain proteins .

Result of Action

The cleavage of Suc-Phe-Leu-Phe-4MbNA by chymotrypsin and Lon proteases results in the generation of smaller peptide fragments. This enzymatic activity can be monitored due to the fluorescent nature of the compound . In the context of Lon protease, the cleavage of the substrate can contribute to the degradation of abnormal proteins and the regulation of short-lived regulatory proteins .

Action Environment

The action of Suc-Phe-Leu-Phe-4MbNA is influenced by various environmental factors. For instance, the activity of Lon protease towards the compound is enhanced in the presence of ATP

生化学分析

Cellular Effects

Suc-Phe-Leu-Phe-4MbNA influences cellular processes by serving as a substrate for proteases that regulate protein degradation and turnover. In particular, Lon proteases, which interact with Suc-Phe-Leu-Phe-4MbNA, are involved in the degradation of misfolded or damaged proteins, thereby maintaining cellular homeostasis . The activity of these proteases can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of specific proteins within the cell .

Molecular Mechanism

The molecular mechanism of Suc-Phe-Leu-Phe-4MbNA involves its cleavage by proteases such as chymotrypsin and Lon proteases. These enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond and releasing 4-methoxy-β-naphthylamine . This reaction is facilitated by the specific amino acid sequence of Suc-Phe-Leu-Phe-4MbNA, which is recognized by the active sites of the proteases. The cleavage of Suc-Phe-Leu-Phe-4MbNA by Lon proteases is ATP-dependent, highlighting the role of ATP in modulating protease activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Phe-Leu-Phe-4MbNA can vary over time due to factors such as stability and degradation. The stability of Suc-Phe-Leu-Phe-4MbNA is influenced by storage conditions, with optimal stability achieved at low temperatures and in the absence of light . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for protease assays. Long-term studies have shown that the activity of proteases towards Suc-Phe-Leu-Phe-4MbNA can be inhibited by factors such as the presence of detergents like SDS .

Dosage Effects in Animal Models

The effects of Suc-Phe-Leu-Phe-4MbNA in animal models can vary with different dosages. At low doses, the compound effectively serves as a substrate for protease activity assays, allowing for the measurement of enzyme kinetics and activity . At high doses, Suc-Phe-Leu-Phe-4MbNA may exhibit toxic or adverse effects, potentially interfering with normal cellular functions and leading to cellular stress or damage . It is essential to optimize the dosage to achieve accurate and reliable results in animal studies.

Metabolic Pathways

Suc-Phe-Leu-Phe-4MbNA is involved in metabolic pathways related to protein degradation and turnover. The compound is cleaved by proteases such as chymotrypsin and Lon proteases, resulting in the release of 4-methoxy-β-naphthylamine . This reaction is part of the broader metabolic processes that regulate protein homeostasis within cells. The interaction of Suc-Phe-Leu-Phe-4MbNA with these proteases highlights its role in modulating metabolic flux and maintaining cellular function .

Subcellular Localization

Suc-Phe-Leu-Phe-4MbNA is localized within specific subcellular compartments where protease activity is prevalent . The compound may be directed to these compartments through targeting signals or post-translational modifications that guide its transport. The subcellular localization of Suc-Phe-Leu-Phe-4MbNA can affect its activity and function, as the local concentration of proteases and other interacting biomolecules can influence the rate and efficiency of substrate cleavage .

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N4O7/c1-25(2)20-31(42-39(49)32(21-26-12-6-4-7-13-26)41-35(44)18-19-36(45)46)38(48)43-33(22-27-14-8-5-9-15-27)37(47)40-29-23-28-16-10-11-17-30(28)34(24-29)50-3/h4-17,23-25,31-33H,18-22H2,1-3H3,(H,40,47)(H,41,44)(H,42,49)(H,43,48)(H,45,46)/t31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHRTTCWUYWOAB-ZDCRTTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201982-89-0 | |

| Record name | 201982-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)